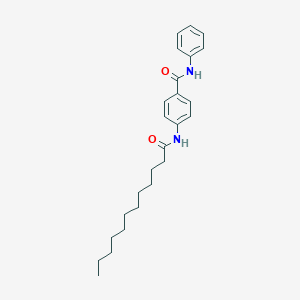

4-(dodecanoylamino)-N-phenylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H34N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

4-(dodecanoylamino)-N-phenylbenzamide |

InChI |

InChI=1S/C25H34N2O2/c1-2-3-4-5-6-7-8-9-13-16-24(28)26-23-19-17-21(18-20-23)25(29)27-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16H2,1H3,(H,26,28)(H,27,29) |

InChI Key |

XSWWXBNCLQZEOX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for Substituted N Phenylbenzamide Compounds

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 4-(dodecanoylamino)-N-phenylbenzamide, the spectra would be dominated by vibrations characteristic of its two amide linkages, aromatic rings, and the long aliphatic chain.

Key expected vibrational bands would include:

N-H Stretching: Both amide groups (the dodecanoylamino and the N-phenylbenzamide) would exhibit N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the numerous CH₂ groups of the dodecanoyl chain will show strong symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretching (Amide I): This is one of the most prominent bands in the IR spectrum for this molecule. Two distinct carbonyl stretching bands are expected due to the two different amide environments. These typically appear in the range of 1630-1680 cm⁻¹.

N-H Bending (Amide II): This vibration, coupled with C-N stretching, is expected to appear around 1510-1550 cm⁻¹.

Interactive Table: Expected IR and Raman Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Amide N-H | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Amide C=O | 1630-1680 | Stretching (Amide I) |

| Amide N-H | 1510-1550 | Bending (Amide II) |

| Aromatic C=C | 1450-1600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in an organic molecule.

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. For this compound, distinct regions in the spectrum would correspond to the aromatic, amide, and aliphatic protons.

Amide Protons (N-H): Two separate singlets are expected in the downfield region (typically δ 8.0-10.5 ppm), corresponding to the two amide protons. Their exact chemical shift would be sensitive to the solvent and concentration.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region (δ 7.0-8.0 ppm). The para-substituted central ring would likely show two distinct doublets, while the monosubstituted terminal phenyl ring would present a more complex pattern of multiplets (doublets and triplets).

Aliphatic Protons: The long dodecanoyl chain would show a characteristic set of signals in the upfield region (δ 0.8-2.5 ppm). A triplet around δ 0.8-0.9 ppm would correspond to the terminal methyl (CH₃) group. A large, broad multiplet around δ 1.2-1.6 ppm would represent the bulk of the methylene (B1212753) (CH₂) groups, and a triplet around δ 2.2-2.5 ppm would be expected for the methylene group adjacent to the carbonyl (–CH₂–C=O).

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbonyl Carbons (C=O): Two signals in the downfield region (δ 165-175 ppm) are expected for the two amide carbonyl carbons.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the δ 115-145 ppm range. Quaternary carbons (those without attached protons) would typically have weaker signals.

Aliphatic Carbons: The carbons of the dodecanoyl chain would appear in the upfield region (δ 14-40 ppm). The terminal methyl carbon would be the most upfield signal (around δ 14 ppm), while the carbon adjacent to the carbonyl would be the most downfield of the aliphatic signals (around δ 38 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide N-H | 8.0 - 10.5 | N/A |

| Aromatic C-H / C | 7.0 - 8.0 | 115 - 145 |

| Carbonyl C=O | N/A | 165 - 175 |

| Aliphatic -CH₂-CO- | 2.2 - 2.5 | ~38 |

| Aliphatic -(CH₂)₉- | 1.2 - 1.6 | 22 - 32 |

| Aliphatic -CH₃ | 0.8 - 0.9 | ~14 |

2D NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.eduresearchgate.net It would be used to trace the connectivity within the aromatic spin systems and along the aliphatic dodecanoyl chain, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for connecting molecular fragments by showing correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). princeton.edusdsu.eduyoutube.com Key HMBC correlations would include:

The amide proton of the N-phenylbenzamide group to the benzamide (B126) carbonyl carbon.

The amide proton of the dodecanoylamino group to the dodecanoyl carbonyl carbon.

Protons on the aromatic rings to the amide carbonyl carbons, confirming the attachment points of the functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisprinceton.edursc.org

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₂₅H₃₄N₂O₂), the expected molecular weight is approximately 394.55 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 394. The fragmentation would likely involve cleavage at the amide bonds, a characteristic feature for this class of compounds. nist.govnih.gov Predicted key fragments include:

Cleavage of the N-phenyl bond.

Cleavage of the amide bond of the dodecanoyl group.

Fragmentation along the aliphatic chain.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure. Based on studies of similar N-phenylbenzamides, several structural features can be predicted. nih.gov

Molecular Conformation: The central amide linkage is expected to be largely planar. The dihedral angles between this central plane and the two flanking phenyl rings would be a key conformational feature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. For newly synthesized molecules such as substituted N-phenylbenzamide derivatives, it serves as a crucial step in the characterization process. This technique provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which allows for the validation of the compound's empirical formula. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. This validation is essential to confirm that the synthesized molecule has the expected atomic composition, thereby verifying its molecular identity.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. During combustion, the compound is broken down into its elemental components, which are then converted into simple, detectable gases. For instance, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides. These combustion products are then passed through a series of detectors that quantify their amounts. From these quantities, the mass percentages of C, H, and N in the original sample are calculated.

For the specific compound, this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₂₅H₃₄N₂O₂. The molecular weight of this compound is 394.55 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are calculated as follows:

Carbon (C): (25 * 12.011) / 394.55 * 100% = 76.01%

Hydrogen (H): (34 * 1.008) / 394.55 * 100% = 8.68%

Nitrogen (N): (2 * 14.007) / 394.55 * 100% = 7.10%

These calculated values serve as the benchmark against which the experimental results from elemental analysis are compared. In practice, the experimentally determined values are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values. This comparison is a critical checkpoint in the synthesis and characterization workflow. A close agreement between the found and calculated values provides strong evidence that the target compound has been successfully synthesized with a high degree of purity.

In the broader context of substituted N-phenylbenzamide compounds, elemental analysis is consistently reported in the literature as a key piece of characterization data alongside spectroscopic methods. For example, in the synthesis of various Schiff's base esters and other related organic molecules, researchers routinely publish elemental analysis data to confirm the structures of their newly synthesized compounds. researchgate.net This practice underscores the importance of elemental analysis in the validation of molecular formulas, a cornerstone of chemical synthesis and discovery. The data obtained are often presented in a standardized format, allowing for clear comparison and verification by the scientific community.

Below is an interactive data table summarizing the theoretical elemental composition of this compound. In a research setting, this table would also include the experimentally "found" values for comparison.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 25 | 300.275 | 76.01 |

| Hydrogen | H | 1.008 | 34 | 34.272 | 8.68 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 7.10 |

| Oxygen | O | 15.999 | 2 | 31.998 | 8.11 |

| Total | 394.559 | 100.00 |

This table clearly outlines the expected elemental percentages that would be used to validate the successful synthesis of this compound.

Advanced Mechanistic Investigations of 4 Dodecanoylamino N Phenylbenzamide Molecular Interactions

Elucidation of Molecular Recognition Events

The structure of 4-(dodecanoylamino)-N-phenylbenzamide facilitates a variety of non-covalent interactions that are crucial for molecular recognition. These interactions are dictated by the specific arrangement of its functional groups: two amide groups, two phenyl rings, and a long C12 alkyl chain.

Hydrogen Bonding Interactions

Hydrogen bonds are critical to the structure and interactions of this compound. The molecule possesses two secondary amide groups, each containing a nitrogen-hydrogen (N-H) bond, which acts as a hydrogen bond donor, and a carbonyl group (C=O), which serves as a hydrogen bond acceptor. These groups enable the molecule to form specific, directional interactions with itself or with other molecules, such as biological receptors or solvent molecules. nih.gov

| Hydrogen Bond Feature | Description |

| Donors | Two N-H groups (one on each amide linkage) |

| Acceptors | Two C=O groups (one on each amide linkage) |

| Potential Interactions | Intermolecular (molecule-to-molecule) and Intramolecular (within the same molecule) |

Hydrophobic and Lipophilic Interactions

A defining feature of this compound is its significant hydrophobic character, primarily imparted by the long, saturated twelve-carbon (dodecanoyl) tail. Hydrophobic interactions describe the tendency of nonpolar groups to aggregate in aqueous environments to minimize their contact with water molecules. nih.gov This effect is a major driving force in processes such as protein folding, membrane formation, and drug-receptor binding. mdpi.com

Pi-Stacking and Aromatic Interactions

The molecule contains two phenyl rings, which are capable of engaging in π-stacking and other aromatic interactions. nih.gov These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. They can occur in several geometries, including face-to-face and T-shaped (edge-to-face) arrangements, with T-stacking often being the most stable conformation. nih.gov

| Structural Moiety | Primary Interaction Type | Significance |

| Dodecanoyl Chain | Hydrophobic Interactions | Drives aggregation in aqueous media; facilitates membrane partitioning and binding to nonpolar pockets. |

| Phenyl Rings | π-Stacking / Aromatic Interactions | Stabilizes complexes with other aromatic systems (e.g., protein residues, DNA bases). |

| Amide Groups | Hydrogen Bonding | Provides specificity and directionality in binding interactions. |

Exploration of Binding Mechanisms with Macromolecular Systems

While specific studies on this compound are limited, the broader class of N-phenylbenzamide derivatives has been investigated for its interactions with important biological macromolecules.

DNA Minor Groove Binding Studies (General N-phenylbenzamide derivatives)

Derivatives of N-phenylbenzamide are recognized as effective DNA minor groove binders. nih.gov These molecules typically possess a crescent shape that allows them to fit snugly within the minor groove of the DNA double helix, displacing water molecules. beilstein-journals.org This binding is often selective for adenine-thymine (A-T) rich sequences. nih.govacs.org

The binding mechanism involves a combination of non-covalent forces:

Hydrogen Bonds: The amide N-H groups can form hydrogen bonds with the acceptor atoms (N3 of adenine (B156593) and O2 of thymine) on the floor of the minor groove. beilstein-journals.org

Van der Waals Forces: Close contacts between the molecule and the walls of the groove lead to favorable van der Waals interactions. beilstein-journals.org

Electrostatic Interactions: Positively charged groups, often incorporated into these derivatives, can interact with the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.org

This interaction can disrupt the binding of essential DNA-binding proteins, such as High Mobility Group (HMG) proteins, leading to cellular dysfunction. nih.govacs.org This mechanism is the basis for the antiparasitic activity of certain N-phenylbenzamide derivatives, which target the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov

Enzyme Interaction Mechanisms (General N-phenylbenzamide derivatives)

N-phenylbenzamide derivatives have also been shown to interact with protein targets, including viral proteins. nih.govnih.gov For instance, certain N-phenylbenzamides act as antiviral agents against enteroviruses by functioning as capsid binders. nih.gov

The proposed mechanism involves the compound binding directly to the viral capsid, a protein shell that encloses the viral genome. This binding can occur in hydrophobic pockets within the capsid structure. nih.gov The key interactions stabilizing this complex include:

Hydrophobic Interactions: The lipophilic parts of the molecule, such as the phenyl rings, engage with nonpolar amino acid residues lining the binding pocket.

Hydrogen Bonding: The essential benzamide (B126) moiety can form hydrogen bonds that are critical for activity. nih.gov

By binding to the capsid, these compounds can stabilize the virion, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell, thereby inhibiting viral replication. nih.gov

| Macromolecular Target | Binding Site | Key N-phenylbenzamide Interactions | Consequence of Binding |

| DNA | Minor Groove (A-T rich regions) | Hydrogen bonding, Van der Waals forces, Electrostatic interactions. beilstein-journals.orgnih.gov | Displacement of DNA-binding proteins, disruption of DNA function. acs.org |

| Viral Capsid (Protein) | Hydrophobic Pocket | Hydrophobic interactions, Hydrogen bonding. nih.gov | Stabilization of the capsid, inhibition of viral uncoating and replication. nih.gov |

Protein Binding Modalities

The binding of this compound to proteins is likely governed by the distinct chemical properties of its three main components: the N-phenylbenzamide core, the dodecanoyl (C12 fatty acid) tail, and the linking amide groups.

The N-phenylbenzamide scaffold is a known pharmacophore that can participate in various non-covalent interactions. Studies on related N-phenylbenzamide derivatives have shown their capacity to act as minor groove binders with DNA, a modality driven by hydrogen bonding and shape complementarity. nih.gov While direct protein binding data for this specific compound is not available, the principles of molecular recognition suggest the amide groups are crucial. The N-H and carbonyl oxygen atoms of both amide linkages can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a protein's binding pocket. nih.gov

The long, hydrophobic dodecanoyl chain is expected to play a significant role in protein binding, likely inserting into hydrophobic pockets or channels within a protein structure. Fatty acid amides are a diverse class of biologically active lipids, and their aliphatic chains are well-known to mediate interactions with proteins. mdpi.comnih.gov The length and flexibility of the dodecanoyl tail in this compound would allow it to adapt to the topology of hydrophobic protein domains, contributing significantly to the binding affinity through the hydrophobic effect. Molecular dynamics simulations on fatty acids have shown that the chain length directly influences intermolecular interactions. researchgate.net

Table 1: Postulated Protein Binding Interactions for this compound

| Molecular Fragment | Potential Interacting Protein Residues | Type of Interaction |

|---|---|---|

| Dodecanoyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interaction |

| Benzamide Carbonyl | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |

| Phenylamide N-H | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor |

| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Investigation of Intramolecular Dynamics and Conformational Preferences

Molecular mechanics calculations and X-ray crystallography of related N-phenylbenzamide anticonvulsants reveal a consistent conformational preference. nih.gov In active compounds, the phenyl ring attached to the amide nitrogen is oriented at a significant angle (90° to 120°) to the plane of the central amide group. nih.gov This twisted conformation is a common feature in benzanilide (B160483) derivatives and is crucial for their biological activity, as it properly orients key interaction points like the carbonyl oxygen for hydrogen bonding. nih.gov

The dodecanoyl chain introduces a high degree of flexibility. Molecular dynamics simulations of long-chain fatty acids show that the alkyl chain can adopt numerous conformations, from fully extended to various folded states. researchgate.net This flexibility allows the molecule to adapt its shape to fit into diverse binding sites. However, the amide bond between the dodecanoyl chain and the aminobenzoyl ring will have a restricted rotation, favoring a trans conformation, which is energetically more stable than the cis form. rsc.org

The interplay between the rigid N-phenylbenzamide core and the flexible dodecanoyl tail results in a molecule with both defined structural features and dynamic adaptability. The preferred conformation will likely involve the long aliphatic chain folding in a way that minimizes steric hindrance with the aromatic portions of the molecule, while the core N-phenylbenzamide structure maintains its characteristic twisted geometry.

Table 2: Key Conformational Features of Benzanilide-type Structures

| Structural Feature | Observation from Analogous Compounds | Reference |

|---|---|---|

| Phenyl Ring Orientation | The phenyl ring is twisted ~90-120° relative to the amide plane. | nih.gov |

| Amide Bond Geometry | Amide bonds strongly prefer a planar, trans configuration. | rsc.org |

| Key Interaction | The conformation facilitates hydrogen bonding to the carbonyl oxygen. | nih.gov |

Probing pH-Dependent Interaction Profiles and Ionization States

The ionization state of a molecule is critical for its interaction with biological targets, as it dictates the potential for ionic bonding and influences solubility. The this compound molecule contains two amide groups, which are the primary sites for potential protonation or deprotonation.

Amides are generally very weak bases and even weaker acids. The predicted pKa for the N-H proton of the parent compound N-phenylbenzamide (benzanilide) is approximately 13.5. This indicates that this proton is not acidic enough to be removed under physiological pH conditions (typically around 7.4). Therefore, the amide nitrogen will remain neutral.

Protonation can occur on the carbonyl oxygen of the amide groups, but only under strongly acidic conditions. Studies on benzanilide derivatives have shown that the addition of a strong acid can lead to protonation of the carbonyl oxygen. nih.govacs.org This protonation has a significant impact on the molecule's electronic structure and conformation, and can induce a switch in the stable amide conformation. nih.govacs.org

Given these properties, this compound is expected to be a neutral molecule across the entire physiological pH range. It will not possess a net positive or negative charge, which means its interactions with proteins will be dominated by hydrogen bonds, hydrophobic forces, and van der Waals interactions, rather than electrostatic or ionic bonds. However, the local pH environment within a specific protein's binding pocket could theoretically be acidic enough to facilitate protonation of a carbonyl oxygen, thereby altering the binding mode. For instance, studies of fatty acid-derived oligomers have shown pH-dependent molecular reorganization. nih.gov This suggests that while the molecule itself is neutral, its interactive profile can still be sensitive to changes in local pH.

Table 3: Predicted Ionization Properties

| Functional Group | Predicted pKa (Acid) | Predicted pKa (Base) | Expected State at pH 7.4 | Reference |

|---|---|---|---|---|

| Amide N-H | ~13.5 | Very Low | Neutral (N-H) | foodb.ca |

| Amide C=O | Very Low | ~ -1 to -2 | Neutral (C=O) | foodb.ca |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Phenylbenzamide Derivatives

Impact of Acyl Chain Length on Molecular Interactions

The length of the acyl chain in N-phenylbenzamide derivatives is a critical determinant of their physicochemical properties, particularly lipophilicity, which in turn significantly influences their interaction with biological targets. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

In the context of 4-(dodecanoylamino)-N-phenylbenzamide, the dodecanoyl group, a 12-carbon acyl chain, imparts a high degree of lipophilicity to the molecule. This characteristic can enhance the compound's ability to cross lipid cell membranes and interact with hydrophobic pockets within target proteins. researchgate.netresearchgate.net However, excessive lipophilicity can also lead to potential pharmacokinetic liabilities, such as rapid metabolic turnover and low aqueous solubility. researchgate.netnih.gov

Research on related structures, such as N-acylsulfonamides, demonstrates that modulating chain length and the nature of the acyl group provides a strategy to fine-tune a compound's properties for improved biological outcomes. nih.gov The balance between the hydrophobic acyl chain and the more polar benzamide (B126) core is essential for achieving optimal molecular interactions.

Table 1: Effect of Lipophilicity on Derivative Properties

| Feature | Impact of Increased Acyl Chain Length (Higher Lipophilicity) | Reference |

|---|---|---|

| Membrane Permeability | Generally increases, facilitating movement across lipid bilayers. | researchgate.net |

| Aqueous Solubility | Generally decreases, which can affect bioavailability. | researchgate.net |

| Metabolic Stability | May decrease due to higher susceptibility to metabolic enzymes. | researchgate.netnih.gov |

| Target Binding | Can enhance binding to hydrophobic pockets in target proteins. | researchgate.net |

Influence of Substituent Position on the Phenyl Ring

Studies on various N-phenylbenzamide series have consistently shown that the substitution pattern is a key factor in determining activity. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, moving a piperazinyl substituent from the meta to the para position on the anilino partial structure resulted in a dramatic increase in activity and selectivity. mdpi.com The para-substituted analog showed the highest activity of all tested compounds in that series. mdpi.com Conversely, in other series, ortho-substitution has been found to be beneficial. nih.gov

This positional dependence arises from the specific topology of the target's binding site. A substituent at the para position might extend into a deep hydrophobic pocket, while an ortho substituent could be crucial for forming a key hydrogen bond or inducing a specific torsional angle between the phenyl rings necessary for optimal binding. researchgate.netnih.gov Research on imidazole-based N-phenylbenzamide derivatives also highlighted that the substituent's position on the aromatic phenyl ring led to a pronounced enhancement in anticancer activity. nih.gov

Role of Electron-Donating and Electron-Withdrawing Groups in Modulating Activity

The electronic nature of substituents on the N-phenylbenzamide scaffold plays a pivotal role in modulating biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron distribution within the molecule, affecting properties such as pKa, hydrogen bonding capability, and susceptibility to metabolic reactions. nih.govresearchgate.net

In several studies, the introduction of EWGs such as nitro (NO₂), trifluoromethyl (CF₃), and halogens (F, Cl) has been shown to be beneficial for potency. nih.govresearchgate.net For example, in the development of antischistosomal N-phenylbenzamides, derivatives bearing EWGs were found to be the most potent. nih.gov The rationale is that EWGs can enhance binding interactions, for instance by modifying the acidity of the amide N-H group or participating in specific electronic interactions with the target protein. nih.govbohrium.com One study on N-(phenylcarbamothyoil) benzamide derivatives found that a nitro-substituted compound (EWG) had higher cytotoxic activity than a methyl-substituted (EDG) one, suggesting electronic effects were more influential than lipophilic properties in that case. unair.ac.id

Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) have also been shown to enhance activity in different contexts. An EDG at the para-position of the benzamide phenyl ring dramatically improved the selectivity of a ligand for the sigma-2 receptor. nih.gov In another case, the presence of an electron-donating methoxy group was found to enhance both conductance and rectification in molecular diode applications of N-phenylbenzamide derivatives. rsc.org The optimal choice between an EDG and an EWG is highly dependent on the specific biological target and the nature of the binding site interactions. researchgate.net

Table 2: Influence of Electronic Groups on N-Phenylbenzamide Activity

| Group Type | Example Substituents | General Effect on Activity (Context-Dependent) | References |

|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CF₃, -Cl, -F | Often increases potency by enhancing binding interactions or modifying pKa. | nih.govnih.govresearchgate.net |

| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Can improve selectivity or enhance activity through favorable electronic or steric interactions. | nih.govresearchgate.netnih.govrsc.org |

Stereochemical Considerations in N-Phenylbenzamide Derivatives

Stereochemistry is a fundamental aspect of molecular design, as the three-dimensional arrangement of atoms can drastically affect a molecule's interaction with chiral biological macromolecules like proteins and nucleic acids. For N-phenylbenzamide derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities, potencies, and metabolic profiles.

While the core N-phenylbenzamide scaffold is achiral, chirality can be introduced through substitution. For example, attaching a chiral side chain or creating a stereocenter within a substituent, such as a methyl group on the piperidine (B6355638) ring of a related fentanyl analogue, results in multiple stereoisomers. wikipedia.org These isomers, despite having the same chemical formula, can exhibit different spatial orientations. wikipedia.org

The differential activity of stereoisomers arises because the binding site of a biological target is itself chiral. One enantiomer may fit perfectly into the binding site, allowing for optimal interactions, while the other enantiomer may fit poorly or not at all. Although specific studies focusing solely on the stereochemistry of this compound were not prominent in the reviewed literature, the principles derived from related classes of compounds are directly applicable. The synthesis and separation of individual stereoisomers are often crucial steps in drug discovery to identify the most active and safest isomer (the eutomer).

Rational Design Principles for Modulating Specific Molecular Interactions

Rational drug design for N-phenylbenzamide derivatives involves a systematic, knowledge-based approach to modify the chemical structure to achieve a desired biological effect. This process relies heavily on understanding the SAR and the molecular interactions between the ligand and its target.

Key principles include:

Scaffold Modification: Altering the core structure to improve properties like solubility or metabolic stability. For instance, replacing a phenyl ring with a bio-isosteric pyridazine (B1198779) ring was explored to introduce a more hydrophilic aromatic heterocycle, although in one study this led to inactive compounds. nih.gov

Lipophilicity and pKa Modulation: Consciously adjusting lipophilicity and acidity/basicity to enhance target engagement and pharmacokinetic properties. This can be achieved by modifying acyl chain length or introducing specific substituents. nih.govacs.org Lowering the basicity of certain derivatives has been a successful strategy in targeting kinetoplastid parasites. nih.gov

Target-Focused Substitutions: Introducing functional groups at specific positions to exploit known features of a binding site. This could involve adding a hydrogen bond donor/acceptor to interact with a specific amino acid residue or adding a bulky group to fill a hydrophobic pocket.

Computational Modeling: Utilizing tools like molecular docking to predict the binding affinity and orientation of new derivatives within a target's active site. researchgate.netnih.gov These in silico methods help prioritize which compounds to synthesize, saving time and resources. researchgate.net For example, docking studies of imidazole-based N-phenylbenzamide derivatives revealed higher binding affinities for the most active compounds compared to a control drug. nih.gov

High-Throughput Screening Methodologies in Compound Discovery

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. unchainedlabs.com For N-phenylbenzamide derivatives, HTS plays a vital role in both the initial discovery of lead compounds and the optimization of their properties.

HTS methodologies are employed in several ways:

Primary Screening: Large chemical libraries are screened against a biological target to identify "hits"—compounds that show a desired activity. An M1 muscarinic acetylcholine (B1216132) receptor antagonist was initially identified from a functional HTS screen, which then served as the starting point for developing a new series of N-phenylbenzamide analogs. nih.gov

SAR Expansion: Once a hit is identified, HTS can be used to screen a library of related analogs to quickly build an understanding of the structure-activity relationship. nih.govunchainedlabs.com This allows for the rapid evaluation of various substituents, ring systems, and substitution patterns.

Physicochemical Profiling: Automated techniques are used for the high-throughput determination of key physicochemical parameters like pKa and solubility. acs.org These methods are essential for ensuring that potent compounds also possess the drug-like properties necessary for further development. acs.org

Computational Chemistry and Theoretical Modeling of 4 Dodecanoylamino N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine molecular geometry, electronic distribution, and orbital energies, which collectively dictate the molecule's reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

For 4-(dodecanoylamino)-N-phenylbenzamide, the HOMO is expected to be localized primarily across the electron-rich regions, including the π-systems of the two phenyl rings and the non-bonding electrons of the nitrogen and oxygen atoms in the amide linkages. The LUMO is likely distributed over the entire benzamide (B126) core, which acts as the primary electron-accepting region. The long dodecanoyl chain, being a saturated alkyl group, would contribute minimally to these frontier orbitals.

Table 1: Projected Frontier Molecular Orbital Properties for this compound

| Parameter | Projected Value | Significance |

| HOMO Energy | ~ -6.2 eV | Represents the molecule's electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Represents the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates high kinetic stability and moderate reactivity. |

Note: These values are estimations based on typical values for similar aromatic amide structures and are subject to variation based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

In the MEP map of this compound, the most electron-rich areas (typically colored red or yellow) would be concentrated around the carbonyl oxygen atoms of the two amide groups. These regions are susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites. Conversely, the most electron-poor regions (colored blue) would be located around the amide protons (N-H), making them the primary hydrogen bond donor sites. The aromatic rings would exhibit a moderately negative potential above and below the plane of the rings due to the π-electron cloud, while the long aliphatic dodecanoyl chain would show a largely neutral (green) potential, reflecting its nonpolar, hydrophobic character.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. mdpi.com These methods are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. The N-phenylbenzamide scaffold is a common feature in molecules designed as protein kinase inhibitors. scirp.org

In a hypothetical docking of this compound into a protein kinase active site, several key interactions would be anticipated. The amide groups are crucial for forming hydrogen bonds with amino acid residues in the hinge region of the kinase, a common anchoring pattern for inhibitors. The two phenyl rings can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The most significant contribution from the unique structure of this molecule would come from the long dodecanoyl tail, which could extend into a deep hydrophobic channel, potentially forming extensive van der Waals interactions and significantly enhancing binding affinity.

Table 2: Potential Ligand-Target Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Protein Residues |

| Hydrogen Bond (Donor) | Amide N-H groups | Asp, Glu, backbone C=O |

| Hydrogen Bond (Acceptor) | Amide C=O groups | Gln, Asn, backbone N-H |

| Hydrophobic/van der Waals | Phenyl rings, Dodecanoyl chain | Leu, Val, Ile, Ala, Phe |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation would reveal the stability of the predicted binding pose and the conformational flexibility of the ligand.

For this compound, a key aspect to analyze would be the behavior of the flexible dodecanoyl chain. MD simulations would show how this chain samples different conformations within the hydrophobic pocket to achieve an energetically favorable and stable orientation. The stability of the entire complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. Stable hydrogen bonds formed by the core N-phenylbenzamide structure, coupled with stable hydrophobic contacts from the alkyl chain, would confirm a robust binding mode. Studies on similar N-phenylbenzamide derivatives have used simulations of 20 nanoseconds or more to validate binding stability. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com A QSAR model can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov

Although no specific QSAR model for this compound has been published, its structural features suggest which molecular descriptors would be significant in such a model. QSAR studies on other benzamide derivatives have shown the importance of steric, electronic, and hydrophobic parameters. researchgate.netnih.gov

For this molecule, the most influential descriptors would likely be:

Hydrophobic descriptors (e.g., LogP, molar refractivity): The long C12 alkyl chain would make the molecule highly lipophilic, which would strongly influence its pharmacokinetic properties and its ability to bind to hydrophobic targets.

Electronic descriptors (e.g., partial charges, dipole moment): These would quantify the strength of the hydrogen bonding capabilities of the amide groups, which are often critical for specific receptor binding.

The presence of the bulky and highly hydrophobic dodecanoyl group would likely be a dominant term in any QSAR model, suggesting that its interactions within a hydrophobic pocket are a primary driver of biological activity.

Table 3: Relevant QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | High positive value; critical for membrane permeability and hydrophobic interactions. |

| Electronic | Hydrogen Bond Donor/Acceptor Count | Defines specificity and strength of binding to polar residues in a target. |

| Steric | Molecular Weight / Molar Volume | Relates to the size constraints of the binding pocket. |

| Topological | Chi Indices (e.g., chiV4pathcluster) | Describes molecular branching and shape, influencing the quality of fit with a receptor. researchgate.net |

Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for calculating the spectroscopic properties of molecules like this compound with a high degree of accuracy. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of infrared (IR) and Raman spectra are crucial for identifying functional groups and understanding the vibrational modes of a molecule. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies. researchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.

Key vibrational modes for this compound that can be predicted include:

N-H stretching: Associated with the amide groups, typically appearing in the range of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl groups of the benzamide and the dodecanoylamino moieties will exhibit strong absorptions, generally between 1630 and 1690 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aliphatic C-H stretching: From the dodecanoyl chain, observed in the 2850-2960 cm⁻¹ region.

Amide I and II bands: These are complex vibrations involving C=O stretching, N-H bending, and C-N stretching, and are characteristic of the amide linkage.

An illustrative data table of predicted vibrational frequencies for a benzamide derivative is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3080 | Weak |

| Aliphatic C-H Stretch | 2925 | Strong |

| C=O Stretch (Amide I) | 1670 | Very Strong |

| N-H Bend (Amide II) | 1535 | Strong |

| Aromatic C=C Stretch | 1600, 1480 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to aid in structure elucidation and assignment of resonances. For this compound, theoretical chemical shifts for the aromatic protons and carbons, the amide protons, and the protons and carbons of the long alkyl chain can be calculated.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, one can predict the λmax values in the UV-Vis spectrum. For this compound, these calculations would likely reveal π → π* transitions associated with the aromatic rings and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the amide groups.

Development of Novel Computational Descriptors for Benzamide Systems

Computational descriptors are numerical values that characterize a molecule's properties and are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For benzamide systems, the development of novel descriptors can lead to a better understanding of their biological activities and physicochemical properties. nih.govnih.gov

Quantum Chemical Descriptors: A wide array of descriptors can be derived from quantum chemical calculations. rsc.orgresearchgate.net These descriptors provide detailed information about the electronic structure of the molecule. For this compound, these could include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these provide insight into the distribution of electrons within the molecule.

An example of calculated quantum chemical descriptors for a model benzamide is shown in the table below.

| Descriptor | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Molecular Polarizability | 45.0 ų |

Topological and Steric Descriptors: In addition to electronic descriptors, topological and steric descriptors can be developed to capture information about the molecule's size, shape, and connectivity. For a large molecule like this compound with its long alkyl chain, descriptors related to molecular surface area, volume, and shape indices would be particularly relevant. The conformation of the molecule, including the dihedral angles between the phenyl rings and the amide planes, significantly influences its properties and interactions. nih.govresearchgate.net Molecular mechanics calculations can be used to explore the conformational space and identify low-energy conformers. nih.gov

The development of these novel descriptors for benzamide systems, including this compound, is essential for building predictive models for various applications, from materials science to drug discovery. By combining different classes of descriptors, more robust and accurate QSAR/QSPR models can be constructed.

Despite a comprehensive search for scientific literature on the chemical compound This compound , no specific research articles detailing its supramolecular chemistry, self-assembly mechanisms, host-guest chemistry, or applications in materials science could be located.

The performed searches for this specific molecule did not yield dedicated studies that would allow for a thorough and scientifically accurate discussion of the topics outlined in the requested article structure, including:

Self-Assembly Mechanisms and Hierarchical Structure Formation: No information was found on the formation of gels, fibers, or other nanostructures by this compound, nor on the specific role of its dodecanoyl chain in promoting amphiphilic behavior.

Host-Guest Chemistry and Molecular Recognition Phenomena: There is no available research on the design of synthetic receptors based on this compound or any studies on its selective complexation with small molecules.

Development of Functional Materials: Consequently, no literature exists describing the development or application of functional materials derived from this compound.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as the foundational research is not present in the public domain. To provide a detailed article as per the structured outline, published research on this specific compound would be required.

Supramolecular Chemistry and Materials Science Applications of N Phenylbenzamide Derivatives

Development of Functional Materials

Stimuli-Responsive Systems (e.g., pH, Temperature, Light)

Stimuli-responsive materials, which undergo significant changes in their properties in response to external triggers, are at the forefront of materials science. researchgate.netrsc.org While direct studies on the stimuli-responsive nature of 4-(dodecanoylamino)-N-phenylbenzamide are not prevalent, its structure suggests a high potential for such behavior, particularly in response to temperature.

The presence of the long dodecanoyl chain can impart thermotropic liquid crystalline behavior. As the temperature changes, the molecule could undergo phase transitions, leading to alterations in its self-assembled structure and, consequently, its macroscopic properties. For instance, at lower temperatures, the synergistic effect of hydrogen bonding and van der Waals interactions could lead to a highly ordered, crystalline state. Upon heating, the increased thermal energy could disrupt the weaker van der Waals interactions of the alkyl chains, potentially leading to a more fluid, liquid crystalline phase before reaching an isotropic liquid state. This temperature-dependent phase behavior is a key characteristic of many stimuli-responsive systems.

Furthermore, the amide linkages in the molecule could be susceptible to hydrolysis under extreme pH conditions, suggesting a potential for pH-responsive degradation. While the N-phenylbenzamide core is generally stable, the introduction of specific functional groups could be explored to enhance its responsiveness to other stimuli like light.

Table 1: Potential Stimuli-Responsive Behavior of this compound

| Stimulus | Potential Response Mechanism | Potential Application |

|---|---|---|

| Temperature | Disruption of van der Waals interactions of the dodecanoyl chains, leading to phase transitions (e.g., crystal to liquid crystal). | Thermo-responsive sensors, smart materials. |

| pH | Hydrolysis of amide linkages under extreme acidic or basic conditions. | pH-triggered drug delivery, degradable materials. |

| Light | (Hypothetical) If photosensitive groups are incorporated, photo-isomerization could disrupt molecular packing. | Light-controlled actuators, optical switches. |

Organic Electronic Materials (e.g., rectifiers)

Organic electronic materials have garnered significant interest for applications in devices such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and solar cells. researchgate.net The suitability of an organic molecule for such applications often depends on its electronic properties, ability to self-assemble into ordered structures, and processability.

The N-phenylbenzamide core of this compound provides a conjugated system of aromatic rings, which is a fundamental requirement for charge transport. The ability of N-phenylbenzamide derivatives to form ordered structures through hydrogen bonding and π-π stacking is also advantageous for creating pathways for charge carriers. nih.gov

The long dodecanoyl chain, while not directly contributing to the electronic conductivity, can play a crucial role in the material's processability. Long alkyl chains are known to enhance the solubility of organic semiconductors, enabling their deposition from solution to form thin films. researchgate.net This solution-processability is a major advantage of organic electronics over their inorganic counterparts. The alkyl chain can also influence the molecular packing in the solid state, which in turn affects the charge mobility.

While this compound itself may not be a high-performance organic semiconductor, its structure provides a versatile scaffold. By modifying the aromatic core with electron-donating or electron-withdrawing groups, its electronic properties could be tuned for specific applications. For instance, creating a donor-acceptor structure within the molecule is a common strategy for designing organic rectifiers.

Crystal Engineering and Solid-State Properties

The solid-state properties of a molecular material are dictated by the way its constituent molecules are arranged in the crystal lattice. Crystal engineering aims to control this arrangement to achieve desired material properties. nih.govresearchgate.net The interplay of various intermolecular interactions in this compound makes it an interesting subject for crystal engineering studies.

Influence of Intermolecular Interactions on Crystal Packing

The crystal packing of this compound is expected to be a delicate balance of several intermolecular interactions.

N-H···O Hydrogen Bonding: The amide groups are capable of forming strong, directional N-H···O hydrogen bonds. nih.gov These interactions are likely to be a dominant force in the crystal packing, leading to the formation of one-dimensional chains or two-dimensional sheets of molecules.

Van der Waals Interactions: The long, flexible dodecanoyl chain will engage in numerous van der Waals interactions with neighboring chains. These interactions are crucial in determining the packing of the alkyl chains, which can adopt various arrangements, such as interdigitated or non-interdigitated patterns. rsc.org

Weak C-H···O and C-H···π Interactions: These weaker interactions also play a role in fine-tuning the crystal packing of N-phenylbenzamide derivatives. sci-hub.se

The combination of these interactions will likely result in a layered crystal structure, where the aromatic cores form a layer stabilized by hydrogen bonding and π-π stacking, and the aliphatic dodecanoyl chains form a separate, interdigitated layer. The nature of the side-chain can direct the packing pattern, leading to anisotropic crystal morphologies such as platelets or ribbons. nih.govnih.gov

Table 2: Key Intermolecular Interactions and Their Expected Influence on Crystal Packing

| Interaction Type | Description | Expected Influence on Crystal Packing |

|---|---|---|

| N-H···O Hydrogen Bonds | Strong, directional interaction between amide groups. | Formation of molecular chains or sheets, defining the primary supramolecular motif. |

| π-π Stacking | Attraction between aromatic rings. | Stabilization of the crystal lattice, influencing electronic properties. |

| Van der Waals Forces | Non-directional forces between alkyl chains. | Segregation of aliphatic and aromatic domains, leading to layered structures. |

| C-H···O/π Interactions | Weak hydrogen bonds. | Fine-tuning of the molecular arrangement within the crystal. |

Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs can have different physical properties. Research suggests that the N-phenylbenzamide moiety can act as a "polymorphophore," a molecular fragment that promotes the formation of multiple polymorphs. figshare.comacs.org

The conformational flexibility of this compound, particularly the rotation around the various single bonds in the N-phenylbenzamide core and the flexibility of the dodecanoyl chain, increases the likelihood of polymorphism. Different conformers can pack in different ways, leading to polymorphs with distinct crystal structures and properties. The balance between the strong N-H···O hydrogen bonds and the weaker, less directional C-H···O, C-H···π, and π···π interactions can be easily perturbed, leading to different packing arrangements and thus, polymorphism. sci-hub.sefigshare.com

Pseudopolymorphism, where different crystal forms are a result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice, is also a possibility for this compound. The amide groups, being polar, could potentially co-crystallize with solvent molecules, especially those capable of hydrogen bonding.

The study of polymorphism and pseudopolymorphism in this compound would be crucial for controlling its solid-state properties and ensuring the reproducibility of its performance in any potential application.

Future Directions and Emerging Research Avenues for 4 Dodecanoylamino N Phenylbenzamide Research

Integration with Advanced Characterization Techniques (e.g., Cryo-EM, AFM for self-assemblies)

The amphiphilic nature of 4-(dodecanoylamino)-N-phenylbenzamide, conferred by its long dodecanoyl chain and benzamide (B126) headgroup, suggests a propensity for self-assembly into complex supramolecular structures. While traditional techniques provide bulk characterization, a deeper, molecular-level understanding requires more advanced imaging.

Future research will benefit immensely from the application of high-resolution imaging techniques to visualize the self-assembled architectures of this compound.

Cryogenic Electron Microscopy (Cryo-EM): This technique has become a dominant tool in structural biology for imaging samples in their native, hydrated state and is increasingly being applied to materials science. nih.gov Cryo-EM can provide real-space images of macromolecules and their assemblies embedded in vitreous ice, offering insights into their behavior in a near-native environment. mdpi.com It has been successfully used to visualize single chains of synthetic polymers and their complexes, a feat that provides direct morphological insight not achievable by methods like dynamic light scattering. mdpi.com For this compound, Cryo-EM could be used to determine the atomic structure of its self-assembled forms, such as micelles, nanotubes, or vesicles, revealing the precise molecular packing and intermolecular interactions that govern their formation. nih.gov

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the morphology of polymer assemblies at the nanometer scale. acs.org It can provide direct experimental evidence of self-assembly mechanisms, including the formation of intermediate structures like spheroidal precursors that evolve into more complex membranes or ribbons. acs.org In situ AFM, in particular, allows for the real-time monitoring of structural evolution as a function of time and environmental conditions. acs.org Applying AFM to this compound could elucidate how it assembles on different substrates, providing detailed information on the morphology and dimensions of the resulting nanostructures.

| Technique | Potential Application for this compound | Key Insights |

| Cryo-EM | Atomic-resolution imaging of self-assembled structures in a vitrified, hydrated state. | Precise molecular packing, mechanism of assembly, and 3D structure of micelles or vesicles. nih.govmdpi.com |

| AFM | Nanometer-scale visualization of assembly morphology on surfaces, including real-time monitoring. | Hierarchical structure formation, influence of substrates, and dynamics of the assembly process. acs.org |

Exploration of Novel Synthetic Pathways and Biocatalysis

While traditional chemical synthesis routes for benzamides are well-established, future efforts will focus on developing more efficient, selective, and sustainable methods. mdpi.com

Biocatalysis represents a particularly promising avenue. Amide bond formation is the most common reaction in the pharmaceutical industry, and there is a significant push to develop greener alternatives to conventional methods. tandfonline.comnih.gov Biocatalysis, the use of enzymes for organic synthesis, offers numerous advantages, including high chemo- and stereoselectivity, milder reaction conditions, and reduced waste, making it a more sustainable and cost-effective approach. nih.gov

Several enzymatic strategies are applicable to the synthesis of this compound:

Hydrolase-Catalysed Reactions: In low-water systems, hydrolase enzymes can be used to drive the equilibrium towards amide bond formation. tandfonline.comnih.gov

ATP-Dependent Enzymes: In aqueous media, ATP-dependent enzymes like amide bond synthetases (ABS) are particularly promising for coupling carboxylic acids and amines. tandfonline.comacs.org For example, the McbA enzyme has been used to synthesize various pharmaceutical-type amides. acs.org

Nitrile- and Amide-Hydrolyzing Microorganisms: Microbial enzyme systems can be employed for the synthetic transformation of nitriles and amides under mild conditions. nih.gov

The exploration of novel synthetic routes is a multidisciplinary effort that leverages innovative methodologies to access new regions of chemical space and accelerate discovery.

Development of Advanced Computational Models for Complex Systems

Computational modeling is indispensable for understanding and predicting the behavior of complex molecular systems, thereby guiding experimental efforts. ontosight.aid-nb.info For a molecule like this compound, which can participate in self-assembly and interact with biological targets, computational tools can provide profound insights.

Future research will involve the development and application of sophisticated computational models to:

Predict Self-Assembly: Molecular dynamics (MD) simulations can forecast the self-assembly characteristics of the molecule, revealing how individual molecules interact and organize into larger structures. d-nb.info

Elucidate Molecular Interactions: Quantum mechanical methods can predict molecular structures and interaction energies at a fundamental level. d-nb.info For benzamide derivatives, computational approaches like 3D-QSAR and molecular docking have been used to identify essential features for biological activity and to model binding with target proteins. ontosight.ai

Guide Synthesis: Computer-Aided Synthesis Planning (CASP) algorithms can analyze chemical databases to propose efficient synthetic routes for target molecules.

Simulate System Dynamics: A range of models, from atomistic MD to coarse-grained simulations, can be used to study phenomena at different scales, from detailed molecular interactions to the behavior of larger assemblies. d-nb.info

The use of these models can significantly accelerate the design and development of new applications for this compound and its derivatives. google.com

Applications in Chemical Sensing and Diagnostics (excluding clinical aspects)

The benzamide functional group is an effective hydrogen bond donor, making it a valuable structural motif in the design of chemosensors for anion recognition. tandfonline.comnih.gov The amide N-H bonds can interact selectively with various anions, leading to a detectable signal. mdpi.com This opens up future research avenues for this compound in chemical sensing.

Anion Recognition: Benzamide-based receptors have been synthesized to bind anions like fluoride, carboxylates, and phosphates. tandfonline.comnih.govacs.org The binding event can be detected through spectroscopic changes (UV-vis or fluorescence) or NMR shifts. tandfonline.comnih.gov The specific structure of the benzamide and the presence of other functional groups can tune the selectivity for different anions. rsc.org

Metal Ion Sensing: Amide and thioamide groups are common binding sites used in chemosensors for detecting metal ions. mdpi.com Fluorescent chemosensors, in particular, are appealing for their potential selectivity, sensitivity, and real-time analysis capabilities. mdpi.comresearchgate.net The interaction between the sensor's functional groups and the metal ion's empty orbitals is key to achieving chemo-selectivity. chemisgroup.us

Chiral Sensing: Benzamide derivatives have been successfully used as NMR chiral solvating agents (CSAs). acs.orgnih.gov These agents can discriminate between enantiomers of chiral compounds, like mandelic acid, which is crucial for determining enantiomeric excess and assigning absolute configuration. nih.gov

The long dodecanoyl chain in this compound could be exploited to embed these sensing moieties within membranes or at interfaces, creating novel diagnostic platforms.

| Sensing Application | Target Analyte | Principle of Detection | Potential Role of Benzamide Moiety |

| Anion Sensing | Fluoride, Acetate, Phosphate (B84403) | Hydrogen bonding interactions leading to colorimetric or fluorescent changes. tandfonline.comacs.org | Provides N-H groups for hydrogen bonding with the anion. nih.govrsc.org |

| Metal Ion Sensing | Heavy and transition metal ions (e.g., Cu²⁺, Ni²⁺) | Coordination with amide/thioamide groups causing fluorescence quenching or enhancement. mdpi.comresearchgate.net | Acts as a binding site for metal ion coordination. mdpi.com |

| Chiral Recognition | Chiral carboxylic acids, amino acids | Formation of diastereomeric complexes detectable by NMR spectroscopy. nih.gov | Forms part of a chiral solvating agent to interact differently with enantiomers. acs.org |

Synergistic Approaches Combining Synthesis, Computation, and Mechanistic Studies

The most rapid and insightful progress in understanding and utilizing this compound will come from synergistic approaches that tightly integrate different research disciplines. Future projects should combine rational design, chemical synthesis, advanced characterization, and computational modeling in a feedback loop.

This integrated approach has been successfully applied to the optimization of other benzamide derivatives. mdpi.com For instance, a medicinal chemistry-driven strategy might involve:

Computational Design: Using molecular modeling to design novel derivatives of this compound with desired properties (e.g., enhanced self-assembly or specific binding affinity). rsc.orgnih.gov

Chemical Synthesis: Synthesizing the designed compounds using efficient and novel pathways, including biocatalysis. nih.gov

Experimental Evaluation: Characterizing the synthesized compounds using advanced techniques (AFM, Cryo-EM) and testing their performance in target applications (e.g., chemical sensing).

Mechanistic Insight: Analyzing the experimental and computational data to understand the structure-activity relationships and the underlying mechanisms of action. mdpi.com

This iterative cycle allows for the rapid refinement of molecular designs and accelerates the development of functional materials and systems based on the this compound scaffold.

Sustainable Synthesis and Green Chemistry Considerations for Production

There is a growing societal expectation for the chemical industry to adopt greener and more sustainable processes. acs.org Future research into the production of this compound must incorporate the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances. acs.orgsigmaaldrich.com

Key areas of focus will include:

Use of Renewable Feedstocks: The dodecanoyl portion of the molecule is derived from lauric acid, a fatty acid. Fatty acids are an attractive renewable feedstock, and research is ongoing to utilize them in sustainable synthesis procedures. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, minimizing waste. sigmaaldrich.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com Biocatalysis, as mentioned earlier, is a prime example of a green catalytic approach for amide synthesis. nih.govacs.org

Safer Solvents: Efforts should be made to reduce the use of auxiliary substances like solvents or to replace them with more innocuous alternatives, such as water. sigmaaldrich.com Some enzymatic processes for producing complex molecules have been successfully developed to run entirely in water. acs.org

Energy Efficiency: Synthetic methods should be designed for ambient temperature and pressure to minimize energy requirements. sigmaaldrich.com

By focusing on these principles, the production of this compound can be made more environmentally benign and economically viable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.